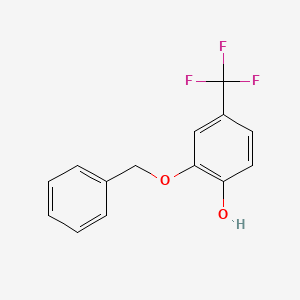

2-(Benzyloxy)-4-(trifluoromethyl)phenol

Description

Significance of Trifluoromethyl and Benzyloxy Moieties in Organic Synthesis

The chemical character of 2-(Benzyloxy)-4-(trifluoromethyl)phenol is largely defined by its two key functional groups: the trifluoromethyl moiety (-CF3) and the benzyloxy moiety (-OCH2C6H5).

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature significantly increases the acidity of the phenolic proton compared to non-fluorinated analogues. This moiety is prized for its ability to enhance several properties of a parent molecule simultaneously. The C-F bond is exceptionally strong, which often imparts high metabolic stability, preventing the molecule from being easily broken down by enzymes in the body. Furthermore, the -CF3 group increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug's ability to cross cell membranes. It is frequently used as a bioisostere for other groups, like a chlorine atom or a methyl group, to fine-tune a molecule's size, shape, and electronic profile.

The benzyloxy group is primarily utilized in organic synthesis as a robust and reliable protecting group for hydroxyl (-OH) functionalities. During a multi-step synthesis, it is often necessary to prevent the reactive hydroxyl group of a phenol (B47542) from interfering with reactions occurring elsewhere in the molecule. The benzyl (B1604629) group can be readily attached to the oxygen atom, forming a stable benzyl ether. This ether is resistant to a wide range of acidic and basic conditions. Once its protective role is complete, the benzyl group can be cleanly removed, typically through catalytic hydrogenolysis, to regenerate the original hydroxyl group.

Overview of the Chemical Compound's Position within Contemporary Organic Chemistry

This compound belongs to the class of compounds known as trifluoromethylphenyl benzyl ethers. These molecules are not typically the final targets of synthesis but rather serve as key intermediates. Based on its structure, the compound is a precursor to 2-hydroxy-4-(trifluoromethyl)phenol. The synthesis of various trifluoromethylphenols is an area of interest because these compounds are valuable starting materials for pharmaceuticals and other bioactive molecules.

A foundational patent in this area describes a general two-step process for creating trifluoromethylphenols. google.com

Ether Formation : A trifluoromethyl halobenzene is reacted with sodium benzylate. This nucleophilic aromatic substitution reaction forms a trifluoromethylphenyl benzyl ether, the class to which this compound belongs. google.com This reaction is a variation of the classic Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.org

Deprotection : The resulting benzyl ether is subjected to hydrogenolysis, typically using a palladium-on-carbon catalyst and hydrogen gas, to cleave the benzyl group and yield the desired trifluoromethylphenol. google.com

Given this context, this compound's primary role in organic chemistry is that of a stable, isolable intermediate in the production of a more functionalized trifluoromethylphenol.

Rationale for Comprehensive Academic Investigation of this compound

While specific research focused solely on this compound is not prominent in scientific literature, a rationale for its investigation can be constructed based on its structure. The compound combines a biologically significant trifluoromethylphenol scaffold with a common synthetic protecting group. A comprehensive study could be warranted for several reasons:

Optimization of Synthesis : Research could focus on developing more efficient, high-yield, and environmentally friendly methods for its synthesis and subsequent deprotection. This would be valuable for the broader production of related trifluoromethylphenols.

Physicochemical Property Profiling : Detailed characterization of its properties—such as its melting point, solubility, and spectral data—would be essential for its use as a reliable chemical building block. Currently, this specific data is not widely available in published literature, though its CAS number has been assigned as 1154743-29-9. cymitquimica.com

Exploration of Novel Reactivity : Investigating the reactivity of the molecule beyond its role as a protected phenol could uncover new synthetic pathways. The interplay between the electron-withdrawing trifluoromethyl group and the benzyloxy group could lead to unique chemical behavior.

Preliminary Biological Screening : Although it is primarily a synthetic intermediate, the compound itself could be screened for biological activity. Some chemical suppliers classify it among polyphenolic compounds, which are known for antioxidant properties. cymitquimica.com

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Key Characteristics in Organic Chemistry |

|---|---|

| Trifluoromethyl (-CF3) | Strong electron-withdrawing effect; increases acidity of nearby protons; enhances metabolic stability and lipophilicity; acts as a bioisostere. |

| Benzyloxy (-OCH2C6H5) | Common and robust protecting group for alcohols/phenols; stable to many acidic and basic reagents; removed via catalytic hydrogenolysis. |

Table 2: Plausible Synthetic Route for this compound

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) | 1-Halo-4-(trifluoromethyl)benzene (e.g., 1-fluoro-4-(trifluoromethyl)benzene) + Sodium Benzylate | This compound |

| 2 | Catalytic Hydrogenolysis (Deprotection) | This compound + H2, Pd/C | 2-Hydroxy-4-(trifluoromethyl)phenol + Toluene (B28343) |

This table represents a generalized and plausible synthetic pathway based on established methods for this class of compounds, as specific literature for this molecule is unavailable. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCNHARXZGPNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 4 Trifluoromethyl Phenol

Direct Synthesis Approaches

Direct synthesis strategies are centered on the formation of the benzyl (B1604629) ether by reacting a suitable phenolic precursor with a benzylating agent. These methods are often favored for their straightforward nature.

Alkylation Reactions Involving Phenolic Precursors

The most common direct approach to ethereal compounds like 2-(benzyloxy)-4-(trifluoromethyl)phenol is through the alkylation of a corresponding phenol (B47542). This involves the formation of a phenoxide, which then acts as a nucleophile.

The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers, and it is applicable to the synthesis of this compound. masterorganicchemistry.com This method proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In this specific synthesis, the phenolic precursor would be 4-(trifluoromethyl)phenol (B195918).

The initial step involves the deprotonation of 4-(trifluoromethyl)phenol with a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide is a potent nucleophile that can then react with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether.

A representative, though not specific to this exact molecule, set of reaction conditions for the benzylation of a substituted phenol involves the use of benzyl bromide in the presence of a base like potassium carbonate in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures, for instance, around 80 °C. evitachem.com

Table 1: General Parameters for Williamson Ether Synthesis of Aryl Benzyl Ethers

| Parameter | Description |

| Phenolic Substrate | 4-(Trifluoromethyl)phenol |

| Benzylating Agent | Benzyl bromide or Benzyl chloride |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), etc. |

| Solvent | Dimethylformamide (DMF), Acetone, Acetonitrile |

| Temperature | Room temperature to reflux |

It is important to note that the regioselectivity of this reaction can be a consideration if the phenolic precursor has multiple hydroxyl groups. However, for a monohydric phenol like 4-(trifluoromethyl)phenol, this is not a concern.

In the context of more complex molecules that may possess multiple reactive sites, chemoselective benzylation strategies become crucial. While this compound itself is derived from a monohydric phenol, the principles of chemoselectivity are pertinent in broader synthetic applications.

For phenols containing other functional groups sensitive to basic or nucleophilic conditions, the choice of base and reaction conditions is critical to avoid unwanted side reactions. Milder bases and the use of protecting groups for other sensitive functionalities are common strategies to ensure that only the phenolic hydroxyl group is benzylated.

Ether Synthesis Methods

Beyond the classical Williamson synthesis, other etherification methods can be adapted for the preparation of this compound. These can include methods that proceed under neutral or acidic conditions, which might be advantageous if the substrate is sensitive to strong bases.

Indirect Synthesis Pathways and Precursors

Preparation of Trifluoromethylphenyl Benzyl Ether Intermediates

A notable indirect pathway involves the reaction of a trifluoromethyl-substituted halobenzene with a benzyl alkoxide. This method has been successfully employed for the synthesis of isomers of the target compound's core structure.

For instance, 2-trifluoromethylphenyl benzyl ether has been prepared by reacting 2-trifluoromethylchlorobenzene with sodium benzylate. google.com This nucleophilic aromatic substitution reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) at elevated temperatures, often under an inert atmosphere to prevent side reactions. google.com

In a specific example, the reaction of 2-trifluoromethylchlorobenzene with sodium benzylate in refluxing N,N-dimethylacetamide under a nitrogen atmosphere for 18 hours afforded 2-trifluoromethylphenyl benzyl ether in a 68% yield. google.com The product was isolated by distillation. google.com

Table 2: Synthesis and Properties of 2-Trifluoromethylphenyl Benzyl Ether

| Parameter | Value |

| Starting Material | 2-Trifluoromethylchlorobenzene |

| Reagent | Sodium benzylate |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Reaction Conditions | Reflux, 18 hours, N₂ atmosphere |

| Yield | 68% |

| Boiling Point | 127-128 °C at 5 torr |

| ¹H NMR (CDCl₃, δ) | 5.20 (s, 2H, -CH₂-), 6.80-7.75 (m, 9H, ArH) |

| Mass Spectrum (M⁺) | 252 |

Data sourced from patent literature. google.com

This intermediate, 2-trifluoromethylphenyl benzyl ether, could then theoretically be hydroxylated at the 4-position of the trifluoromethyl-substituted ring to yield the target compound, this compound. However, this subsequent hydroxylation step can be challenging and may require specific directing groups or reaction conditions to achieve the desired regioselectivity. An alternative indirect route would be the debenzylation (hydrogenolysis) of this intermediate to produce 2-(trifluoromethyl)phenol, which could then be subjected to a direct synthesis method if the desired isomer is not accessible otherwise. google.com

Reaction of Trifluoromethyl Halobenzenes with Sodium Benzylate

A primary method for the synthesis of trifluoromethylphenyl benzyl ethers involves the nucleophilic aromatic substitution reaction between a trifluoromethyl halobenzene and sodium benzylate. google.comepo.org This reaction is a practical approach for creating the core structure of the target molecule.

The process typically involves heating a trifluoromethyl halobenzene, such as 4-chloro-1-(trifluoromethyl)benzene, with sodium benzylate in a non-reactive solvent. google.com The reaction proceeds as the benzylate anion displaces the halide on the aromatic ring, forming the desired benzyl aryl ether. This method is particularly suitable for the commercial production of compounds like 4-trifluoromethylphenol, which can be derived from the resulting ether. epo.org

Table 1: Reaction of Trifluoromethyl Halobenzenes with Sodium Benzylate

| Reactant A | Reactant B | Product | Key Conditions |

|---|

Generation of Phenolic Functionality via Debenzylation

The removal of the benzyl protecting group to unveil the phenolic hydroxyl group is a crucial final step in the synthesis. Several methods are available for this debenzylation, each with its own advantages and limitations.

Palladium-catalyzed hydrogenolysis is a widely used and efficient method for the cleavage of benzyl ethers. google.comepo.org This reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, often supported on carbon (Pd/C). google.com The process involves the cleavage of the C-O bond of the ether, releasing the free phenol and toluene (B28343) as a byproduct. epo.org

This method is valued for its clean conversion and high yields. google.com However, careful control of reaction conditions, particularly the amount of hydrogen, is necessary to ensure selectivity and prevent unwanted side reactions, such as the hydrogenation of other functional groups. google.com

Table 2: Palladium-Catalyzed Debenzylation

| Substrate | Catalyst | Hydrogen Source | Product |

|---|

Acid-catalyzed cleavage offers an alternative to hydrogenolysis for debenzylation. researchgate.netthaiscience.info This method typically involves treating the benzyl aryl ether with a strong acid. researchgate.net The reaction mechanism proceeds through protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a stable benzyl carbocation and the desired phenol. nih.gov

Various acids can be employed, including solid-supported acids like Amberlyst-15, which can simplify the workup procedure. thaiscience.info However, a potential side reaction is the electrophilic C-benzylation of the aromatic ring, where the generated benzyl carbocation can react with the phenol product. organic-chemistry.org To suppress this, cation scavengers such as pentamethylbenzene (B147382) can be added to the reaction mixture. organic-chemistry.org

Table 3: Acid-Catalyzed Debenzylation

| Substrate | Acid Catalyst | Additive (optional) | Key Observation |

|---|

Introduction of Trifluoromethyl Group

The incorporation of the trifluoromethyl (CF₃) group onto the aromatic ring is a key step in building the target molecule's structure. This can be achieved either by starting with a trifluoromethyl-substituted precursor or by introducing the group at a later stage of the synthesis.

A modern and versatile method for introducing a trifluoromethyl group is the copper-catalyzed trifluoromethylation of aryl boronic acids. rsc.orgnih.gov This reaction is applicable to precursor molecules that can then be further elaborated to form the final product. The process typically uses a CF₃⁺ reagent and shows good tolerance to a variety of functional groups. rsc.org

This method is advantageous due to its mild reaction conditions. rsc.org However, a common side reaction is protodeborylation, which can be minimized by using boronic pinacol (B44631) esters instead of the corresponding acids. nih.govbeilstein-journals.org

Table 4: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

| Substrate | CF₃ Source | Catalyst | Key Feature |

|---|

An alternative strategy involves using building blocks that already contain the trifluoromethyl group. This approach relies on forming a new carbon-carbon or carbon-heteroatom bond to connect the trifluoromethyl-substituted aryl group to the rest of the molecule.

For instance, palladium-catalyzed cross-coupling reactions can be employed to link a trifluoromethyl-substituted aryl halide with a suitable coupling partner. orgsyn.org Another approach is the arylation of α-(trifluoromethyl)styrene derivatives with silicon-protected aryl pronucleophiles, which can be triggered by a fluoride (B91410) source. researchgate.netnih.gov This transition-metal-free method offers an operationally simple way to form the desired C-C bond. nih.gov

Table 5: Arylation with Trifluoromethyl-Substituted Building Blocks

| Reaction Type | Key Reagents | Advantage |

|---|---|---|

| Palladium-catalyzed cross-coupling | Trifluoromethyl-substituted aryl halide, coupling partner, Pd catalyst | Versatile for C-C and C-heteroatom bond formation |

Stereoselective Synthesis Considerations for Related Analogues

While the synthesis of this compound itself does not involve the creation of a chiral center, the methodologies used in the synthesis of structurally related aryloxy phenols can involve stereoselectivity. For instance, in the synthesis of intermediates for potent agonists like MK-2305, which features a 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) core, the spatial arrangement of substituents is critical for biological activity. nih.gov

The synthesis of such diaryl ethers often relies on nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of this reaction—determining which isomer is formed—is dictated by the electronic properties of the substituents on the aromatic rings. The trifluoromethyl group, being strongly electron-withdrawing, acts as a meta-director in electrophilic aromatic substitution but activates the ring for nucleophilic substitution, particularly at the ortho and para positions relative to it. google.comnih.gov The selection of starting materials, such as 2-chloro-1-fluoro-4-(trifluoromethyl)benzene and a dihydroxy-benzene like resorcinol, is crucial for directing the substitution to the desired position. High temperatures are often necessary to overcome the activation energy for these reactions. nih.gov

Optimization of Synthetic Reaction Conditions

The successful synthesis of trifluoromethylphenyl benzyl ethers is highly dependent on the optimization of reaction parameters to maximize yield and minimize side reactions. A general approach involves heating a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis of the resulting ether. epo.orggoogle.com

Key factors that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. For the hydrogenolysis step, a heavy metal catalyst such as palladium-on-carbon (Pd/C) is commonly employed under low hydrogen pressure. epo.orggoogle.com The efficiency of the initial ether formation is significantly influenced by the reaction medium. epo.org

For related multi-component reactions leading to trifluoromethyl arenes, catalysts like indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) have been used, with additives such as trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) sometimes enhancing the yield. researchgate.net Temperature is another critical variable; in some cases, running the reaction at room temperature instead of elevated temperatures can lead to a higher yield of the desired product. researchgate.net

Table 1: Optimization of Reaction Conditions for a Related Trifluoromethyl Arene Synthesis researchgate.net

| Entry | Catalyst Loading | Additive | Temperature (°C) | Solvent | Yield (%) |

| 1 | 10 mol% In(OTf)₃ | TMSCl | 60 | DCE | Moderate |

| 2 | 10 mol% In(OTf)₃ | TMSCl | Room Temp | DCE | High |

| 3 | 10 mol% In(OTf)₃ | TMSOTf | Room Temp | DCE | High |

| 4 | 5 mol% In(OTf)₃ | TMSCl | Room Temp | DCE | Decreased |

Note: This table is illustrative of optimization strategies for related compounds, based on available data.

The choice of base and solvent is paramount in the synthesis of aryl ethers like this compound. The first step, the formation of the sodium benzylate, is typically achieved by reacting benzyl alcohol with a strong base like sodium hydride or sodium amide. epo.org

The subsequent reaction with the trifluoromethylhalobenzene is performed in a suitable non-reactive, polar aprotic solvent. Solvents such as N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), and diglyme (B29089) are effective for this purpose as they can dissolve the reactants and facilitate the nucleophilic substitution reaction while remaining stable at the required reflux temperatures. epo.orggoogle.com In a specific example, refluxing 4-trifluoromethylchlorobenzene with sodium benzylate in N,N-dimethylacetamide for 18 hours under a nitrogen atmosphere proved effective. google.com

For related syntheses, such as the reaction between an aryl halide and resorcinol, a base like sodium hydride is used to deprotonate the phenol, making it a more potent nucleophile. nih.gov The choice of solvent can also influence reaction outcomes in analogous preparations. For instance, in some trifluoromethylation reactions, dimethylformamide (DMF) selectively promoted substitution at a benzylic C-H bond, whereas alcoholic solvents led to aromatic C-H trifluoromethylation. researchgate.net In other cases, dichloromethane (B109758) (CH₂Cl₂) is used in reactions involving bases like potassium carbonate. orgsyn.org The selection of the appropriate base-solvent combination is therefore critical for controlling reactivity and ensuring the efficient formation of the desired product. google.comnih.govorgsyn.org

Chemical Transformations and Reactivity of 2 Benzyloxy 4 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-(benzyloxy)-4-(trifluoromethyl)phenol, readily participating in reactions such as acylation and alkylation. Its acidic proton and the nucleophilic character of the oxygen atom dictate its behavior in these transformations.

The hydroxyl group of this compound can be readily acylated to form esters or alkylated to produce ethers. These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functional moieties.

Acylation typically proceeds via reaction with an acyl halide or anhydride (B1165640) in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbonyl carbon of the acylating agent. For instance, reaction with acetyl chloride in the presence of a suitable base would yield 2-(benzyloxy)-4-(trifluoromethyl)phenyl acetate. The use of trifluoromethanesulfonic acid (TfOH) can also catalyze C-acylation (Friedel-Crafts acylation) or O-acylation, with the outcome being controllable by the reaction conditions. mdpi.com

Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, under basic conditions. A common method is the Williamson ether synthesis, where the phenol (B47542) is treated with a base like sodium hydride or potassium carbonate to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with methyl iodide would furnish 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.

Table 1: Representative Acylation and Alkylation Reactions of the Phenolic Hydroxyl Group This table presents hypothetical but chemically plausible reactions based on general principles of phenol chemistry.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | 2-(Benzyloxy)-4-(trifluoromethyl)phenyl acetate | Pyridine, CH₂Cl₂, 0 °C to rt |

| Alkylation | Methyl iodide | 1-(Benzyloxy)-2-methoxy-5-(trifluoromethyl)benzene | K₂CO₃, Acetone, reflux |

Phenols are susceptible to oxidation, and this compound is expected to follow this general reactivity pattern. The oxidation of phenols can lead to a variety of products, including quinones, depending on the oxidant and reaction conditions. However, specific oxidation pathways for this compound are not extensively detailed in the available literature.

In general, oxidation of phenols can proceed via a one-electron transfer to form a phenoxy radical. This radical is resonance-stabilized and can dimerize or react with other molecules. Stronger oxidizing agents can lead to the formation of benzoquinones. For instance, the oxidation of phenol itself can yield p-benzoquinone. Given the substitution pattern of this compound, oxidation could potentially lead to more complex, coupled products. Enzymatic oxidation, for example using monooxygenases, is another pathway for the hydroxylation of phenols to catechols, which are then further oxidized. psu.edu

Transformations of the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols in multi-step syntheses. Its removal, or debenzylation, is a crucial step to unmask the free hydroxyl group.

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. sciencemadness.orgatlanchimpharma.comresearchgate.net The reaction is generally clean and efficient, yielding the debenzylated phenol and toluene (B28343) as a byproduct. For the related compound, 4-trifluoromethylphenyl benzyl ether, hydrogenolysis using 5% palladium-on-carbon at 60 psi of hydrogen in ethanol (B145695) at room temperature has been reported to give the corresponding phenol in good yield. google.com It is expected that this compound would undergo debenzylation under similar conditions to afford 2-hydroxy-4-(trifluoromethyl)phenol.

Other reagents can also effect debenzylation, including strong acids, Lewis acids (such as BCl₃), and some reducing agents. atlanchimpharma.com The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Table 2: Debenzylation of a Structurally Related Benzyl Ether Data from a patent describing the debenzylation of 4-trifluoromethylphenyl benzyl ether. google.com

| Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4-Trifluoromethylphenyl benzyl ether | H₂, 5% Pd/C, Ethanol, 60 psi, rt | 4-Trifluoromethylphenol | Not explicitly stated for this specific reaction, but described as a good yield process. |

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, with the position of substitution being directed by the existing substituents.

The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution reactions. The benzyloxy group (-OCH₂Ph) is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a meta-directing and strongly deactivating group due to its strong electron-withdrawing inductive effect.

In this compound, the powerful activating and ortho, para-directing effect of the benzyloxy group at position 2 will dominate over the deactivating, meta-directing effect of the trifluoromethyl group at position 4. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzyloxy group. The para position (position 5) is sterically more accessible than the ortho position (position 3). Thus, electrophilic attack is most likely to occur at the 5-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. byjus.com For example, bromination of this compound would be expected to yield 5-bromo-2-(benzyloxy)-4-(trifluoromethyl)phenol as the major product.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution This table presents predicted outcomes based on the directing effects of the substituents.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-2-(benzyloxy)-4-(trifluoromethyl)phenol |

| Bromination | Br⁺ | 5-Bromo-2-(benzyloxy)-4-(trifluoromethyl)phenol |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-(Benzyloxy)-2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one (with acetyl chloride) |

Functional Group Interconversions on the Aromatic Core

The aromatic core of this compound is susceptible to a range of functional group interconversions, primarily guided by the directing effects of its substituents. The benzyloxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. This creates a competitive and selective environment for electrophilic aromatic substitution.

Electrophilic halogenation, such as bromination, is directed by the powerful activating effect of the benzyloxy (or free hydroxyl) group. The incoming electrophile is guided to the positions ortho and para to this group. In the case of this compound, the para position is blocked by the trifluoromethyl group. Therefore, bromination is expected to occur at the positions ortho to the benzyloxy group. The strong deactivating nature of the trifluoromethyl group may necessitate harsher reaction conditions compared to non-fluorinated phenols.

Table 1: Predicted Regioselectivity of Bromination

| Starting Material | Reagent | Predicted Major Product(s) |

|---|---|---|

| This compound | Br₂ in Acetic Acid | 6-Bromo-2-(benzyloxy)-4-(trifluoromethyl)phenol |

| This compound | N-Bromosuccinimide (NBS) | 6-Bromo-2-(benzyloxy)-4-(trifluoromethyl)phenol |

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. google.com The regioselectivity is again governed by the existing substituents. The activating benzyloxy group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. Given that the para position is occupied, nitration is anticipated to occur at the C6 position, ortho to the benzyloxy group.

Following nitration, the resulting nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic organic chemistry and can be achieved using a variety of reagents. wikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | A common and effective method, though it may also cleave the benzyl ether (hydrogenolysis). epo.org |

| Fe, HCl/AcOH | Metal in acidic media | A classic and cost-effective method for reducing aromatic nitro groups. commonorganicchemistry.com |

| SnCl₂, HCl | Stannous chloride | A mild reagent that is often selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.com |

| Na₂S₂O₄ | Sodium hydrosulfite | Can be used for the reduction of nitroarenes. |

Reactivity Influenced by Trifluoromethyl Substitution

The trifluoromethyl (-CF₃) group exerts a profound influence on the molecule's reactivity due to its powerful electron-withdrawing nature. nih.gov

Electronic Effects of the Trifluoromethyl Group

The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Key electronic effects include:

Increased Acidity: The -CF₃ group stabilizes the corresponding phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization leads to a lower pKa value compared to non-fluorinated phenols, meaning it is a stronger acid. rsc.org

Deactivation in Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the -CF₃ group deactivates the aromatic ring towards electrophiles and directs incoming groups to the meta position.

Activation in Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the -CF₃ group activates the ring for attack by nucleophiles. chemsociety.org.ng

Impact on Aromatic Nucleophilic Substitution

The presence of a strong electron-withdrawing group like -CF₃ is crucial for facilitating aromatic nucleophilic substitution (SNAr) reactions. For an SNAr reaction to occur on the aromatic core of this compound, a suitable leaving group (such as a halide) would need to be present at a position ortho or para to the trifluoromethyl group. The -CF₃ group would then stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy and accelerating the reaction. chemsociety.org.ng For instance, if a chlorine or fluorine atom were present at the C1 position (ipso to the benzyloxy group), the molecule would be highly activated towards displacement by a nucleophile.

Photo-Oxidative Processes and Products

Phenolic compounds, including trifluoromethylated derivatives, are susceptible to photo-oxidation, particularly in the presence of sensitizers that can generate reactive oxygen species like singlet molecular oxygen (¹O₂). rsc.org Kinetic studies on trifluoromethylphenols have shown that they are highly photo-oxidizable through a ¹O₂-mediated mechanism. rsc.org

The reaction is believed to proceed via a charge-transfer mechanism. rsc.org The phenoxide form of the molecule is significantly more reactive towards singlet oxygen than the protonated phenol form. rsc.org The photo-oxidation of these compounds can lead to the formation of various products, with benzoquinones being a common outcome. For example, the oxidation of 3-trifluoromethylphenol is suspected to yield 2-trifluoromethyl-1,4-benzoquinone as a primary product. rsc.org Therefore, it is plausible that the photo-oxidation of this compound would lead to the cleavage of the aromatic ring or the formation of corresponding quinone-type structures.

Table 3: Summary of Photo-Oxidation Characteristics

| Reactant | Oxidant | Key Findings | Potential Products |

|---|---|---|---|

| Trifluoromethylphenols | Singlet Oxygen (¹O₂) | Highly photo-oxidizable process. rsc.org | Quinone derivatives |

| Reaction proceeds via a charge-transfer mechanism. rsc.org | Ring-opened products | ||

| Phenoxide ions are significantly more reactive than the neutral phenols. rsc.org |

Hydrolytic Transformations to Quinone Methides

The hydrolytic transformation of phenolic compounds, particularly those bearing a trifluoromethyl group, can lead to the formation of highly reactive quinone methide intermediates. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of closely related analogs provides a strong basis for understanding its potential transformations. The presence of the electron-withdrawing trifluoromethyl group is known to facilitate the formation of quinone methides from the phenol ring.

Research on 4-trifluoromethylphenol (4-TFMP) has demonstrated its spontaneous hydrolysis in aqueous buffer at physiological pH to generate a quinone methide intermediate. nih.gov This transformation is significant as the resulting quinone methide is a reactive electrophile capable of alkylating cellular macromolecules. nih.gov The formation of the quinone methide from 4-TFMP involves the loss of fluoride (B91410) ions. nih.gov

For this compound, a proposed hydrolytic pathway to a quinone methide would likely involve two key steps:

Hydrolysis of the Benzyl Ether: The initial step would be the cleavage of the benzyloxy group to yield 2-hydroxy-4-(trifluoromethyl)benzyl alcohol. This debenzylation could potentially be catalyzed by acid or base, although specific conditions for this substrate are not detailed in the available literature.

Formation of the Quinone Methide: The resulting 2-hydroxy-4-(trifluoromethyl)benzyl alcohol would be a direct precursor to the corresponding ortho-quinone methide. The formation of quinone methides from o-hydroxybenzyl alcohols is a known transformation, which can be induced under thermal or photolytic conditions. The electron-withdrawing nature of the trifluoromethyl group at the para position would likely facilitate the elimination of the benzylic hydroxyl group to form the reactive quinone methide.

The generation of quinone methides from phenols containing trifluoromethyl groups has also been observed under photolytic conditions. nih.govacs.org Irradiation of trifluoromethylphenols in aqueous solutions can lead to the formation of these reactive intermediates. nih.gov

While detailed experimental data for the hydrolytic transformation of this compound is not available, the table below summarizes the observed transformation of the related compound, 4-trifluoromethylphenol.

| Starting Compound | Conditions | Intermediate | Final Product (after trapping) | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylphenol | Aqueous buffer (physiological pH) | Quinone Methide | Glutathione adduct | nih.gov |

Mechanistic Studies of Reactions Involving 2 Benzyloxy 4 Trifluoromethyl Phenol and Its Analogues

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(benzyloxy)-4-(trifluoromethyl)phenol and its analogues involves several key mechanistic pathways that are crucial for the construction of the core molecular framework and its subsequent modifications.

Cyclization reactions involving phenol (B47542) analogues are vital for creating heterocyclic structures, such as benzopyrans. One studied mechanism is the catalytic, enantioselective cyclization of phenols containing alkene chains. This reaction can be catalyzed by a phosphoramide (B1221513) Lewis base, which activates an electrophilic sulfur reagent. The proposed mechanism involves the formation of a thiiranium ion intermediate after the activated catalyst reacts with the alkene. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the thiiranium ion to forge the cyclic ether and establish the benzopyran ring system. nih.govacs.org

Another powerful method involves the photocatalytic generation of ortho-quinone methides (o-QMs) from 2-vinyl phenols. In this process, a photocatalyst facilitates the in-situ formation of a trifluoromethylated o-QM intermediate. This highly reactive species then undergoes a conjugate addition and subsequent cyclization with a suitable nucleophile, such as a 1,3-diketone, to yield trifluoromethylated 4H-1-benzopyran derivatives. researchgate.net

Nucleophilic substitution is a fundamental mechanism in the synthesis of benzyloxy-substituted phenols. The formation of the ether linkage typically proceeds via a Williamson ether synthesis. In this pathway, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (e.g., benzyl (B1604629) bromide), displacing the halide and forming the desired aryl ether. This two-step protocol, involving deprotonation followed by condensation, is sensitive to the steric and electronic properties of the phenol. nih.gov

Detailed mechanistic studies of intramolecular sulfenofunctionalization of alkenes with phenols have revealed a clear protonation-cyclization-deprotonation sequence. A comprehensive catalytic cycle has been formulated based on kinetic and spectroscopic data. nih.govacs.org The sequence is initiated by the protonation of a reagent, such as N-phenylthiophthalimide, by a co-catalyst like methanesulfonic acid. This is followed by the formation of an active chiral catalyst complex. This complex reacts with an alkene to generate an enantioenriched cyclic thiiranium ion; this cyclization is the turnover-limiting and stereodetermining step. The sequence concludes with the intramolecular nucleophilic capture of this intermediate by the phenol, followed by deprotonation to yield the final product and regenerate the catalyst. nih.govacs.org

Free radical chain reactions, which consist of initiation, propagation, and termination steps, are also pertinent to the chemistry of trifluoromethyl-substituted aromatics. lumenlearning.comlibretexts.org While isodiazene intermediates are not prominently documented in the context of trifluoromethylphenol chemistry, other radical pathways are well-established. For instance, the oxidation of trifluoromethylphenol analogues can proceed through the formation of a 3-trifluoromethylphenoxyl radical intermediate. rsc.orgresearchgate.net

Furthermore, the functionalization of the trifluoromethyl group itself can occur via radical mechanisms. The selective C-F bond cleavage in trifluoromethylarenes can be initiated through reduction, leading to the formation of a difluoromethyl radical intermediate. This radical can then participate in a chain reaction, allowing for further molecular modifications. researchgate.net The presence of a radical chain can be confirmed experimentally; for example, a reaction initiated by a photocatalyst and a thiol can also be initiated by an alternative radical initiator like methyl disulfide, confirming the chain mechanism. researchgate.net

Kinetic Studies of Transformations

| Compound | k_t for Phenol (M⁻¹s⁻¹) | k_t for Phenoxide Ion (M⁻¹s⁻¹) |

|---|---|---|

| 2-Trifluoromethylphenol | ~1 x 10⁶ | 1.2 x 10⁸ |

| 3-Trifluoromethylphenol | ~1 x 10⁶ | 2.1 x 10⁸ |

| 4-Trifluoromethylphenol | ~1 x 10⁶ | 3.6 x 10⁸ |

| 3,5-Bis(trifluoromethyl)phenol | Data Not Provided | 1.2 x 10⁸ |

Data sourced from kinetic studies on the oxidation of phenolic derivatives of α,α,α-trifluorotoluene. rsc.orgresearchgate.net

Investigation of Substituent Effects on Reaction Energies

Substituents on the aromatic ring profoundly influence reaction rates and energies by altering the electron density of the ring and stabilizing or destabilizing intermediates. In electrophilic aromatic substitution, electron-donating groups (activating groups) increase the nucleophilicity of the benzene (B151609) ring, accelerating the reaction. Conversely, electron-withdrawing groups like the trifluoromethyl (-CF₃) group are deactivating, slowing the reaction by drawing electron density away from the ring. lumenlearning.com

Charge-Transfer Mechanisms in Photo-Oxidative Processes

Photo-oxidative processes involving phenolic compounds are of significant interest due to their relevance in various chemical and biological systems. The mechanisms of these reactions often involve charge-transfer (CT) or electron-transfer (ET) steps, particularly when the phenol is subjected to visible light in the presence of a photosensitizer or is appropriately substituted to facilitate photo-induced electron transfer. researchgate.net For this compound and its analogues, the interplay of the electron-donating benzyloxy group and the electron-withdrawing trifluoromethyl group can significantly influence the pathways of photo-oxidation.

Detailed research into analogous compounds, particularly substituted phenols, reveals that upon light absorption, phenolate (B1203915) anions can become potent reductants in their excited state. acs.orgunipd.it This excited state can initiate single-electron-transfer (SET) processes, generating radical species from various precursors. acs.orgunipd.it The efficiency and nature of these charge-transfer events are highly dependent on the solvent, pH, and the electronic properties of the substituents on the phenol ring.

In the context of photo-oxidative degradation, the initial step often involves the generation of a highly reactive species, such as singlet oxygen (¹O₂), through energy transfer from an excited photosensitizer to ground state triplet oxygen (³O₂). thieme-connect.com This electrophilic singlet oxygen can then react with the electron-rich phenol or phenolate. Kinetic studies on trifluoromethyl-substituted phenols indicate that they are highly susceptible to photo-oxidation via a ¹O₂-mediated mechanism. rsc.org The rate of this process is significantly influenced by the pH and polarity of the medium, which points towards a charge-transfer mechanism. rsc.org For phenoxide ions, the reaction rates are substantially higher, suggesting that the deprotonated form is more readily oxidized. rsc.org

The charge-transfer interaction can be conceptualized as the formation of a transient complex between the phenol (the electron donor) and an acceptor, which can be the photosensitizer in its excited state or singlet oxygen. In this complex, an electron is partially or fully transferred from the phenol to the acceptor. The stability and subsequent reactivity of this charge-transfer complex dictate the products of the reaction. For para-substituted phenols, reaction with singlet oxygen can lead to the formation of p-peroxy quinols through the opening of a 1,4-endoperoxide intermediate. thieme-connect.com

Furthermore, solvent reorganization plays a crucial role in stabilizing charge-transfer states. rsc.orgresearchgate.net In polar solvents, solvent molecules can rearrange to solvate and stabilize the transferred electron, facilitating the photo-induced generation of solvated electrons from the phenol. rsc.orgresearchgate.net This process can lead to the formation of a phenoxyl radical and a solvated electron, which can then participate in subsequent oxidative reactions.

The table below summarizes key findings from studies on analogous phenolic compounds, which provide a framework for understanding the potential photo-oxidative charge-transfer mechanisms involving this compound.

| Phenolic System | Photo-Oxidative Process | Key Mechanistic Finding | Influencing Factors |

| Para-substituted phenols | Singlet oxygen mediated dearomatization | Formation of 1,4-endoperoxides leading to p-peroxy quinols. thieme-connect.com | Photosensitizer, Solvent |

| Trifluoromethylphenols | Oxidation by singlet oxygen | Reaction proceeds via a charge-transfer mechanism. rsc.org | pH, Medium polarity |

| Phenol in aqueous solution | Photodissociation | Solvent reorganization stabilizes charge-transfer states, facilitating solvated electron generation. rsc.orgresearchgate.net | Solvent polarity |

| Substituted phenolates | Organophotoredox catalysis | Excited state phenolate acts as a strong reductant, initiating single-electron-transfer. acs.orgunipd.it | Light irradiation, Base |

Applications in Organic Synthesis and Material Science

As a Versatile Synthetic Intermediate and Building Block

This compound is a key starting material for a variety of chemical transformations.

Precursor for Complex Organic Molecules

2-(Benzyloxy)-4-(trifluoromethyl)phenol is an essential precursor in the synthesis of more complex organic structures. For instance, it is an intermediate in the production of MK-2305, a potent agonist for G-protein-coupled receptor 40. nih.gov Its structural framework allows for the introduction of various functional groups, leading to the creation of diverse and intricate molecules. This adaptability makes it a valuable asset in the development of new compounds with potential applications in various chemical and biological fields.

Synthesis of Benzyloxy-Trifluoromethylated Aryl Derivatives

The presence of both benzyloxy and trifluoromethyl groups on the aryl ring makes this compound particularly useful for synthesizing a range of substituted aromatic derivatives. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, which is a desirable trait in pharmaceutical and agrochemical research. beilstein-journals.org The benzyloxy group can be strategically introduced into aryl and heteroaryl chalcone (B49325) motifs, which have been investigated as inhibitors of monoamine oxidase B. nih.gov The synthesis of such derivatives often involves reactions like alkylation of phenolic compounds. evitachem.com

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound can be employed in their construction. The reactivity of the phenol (B47542) and the influence of its substituents can guide the formation of various ring systems. While specific examples directly utilizing this compound are not detailed in the provided information, the general principles of heterocyclic synthesis suggest its potential. For example, ortho-substituted aryl benzyl (B1604629) ethers, a class of compounds to which this molecule belongs, have been used to synthesize benzofurans and other heterocyclic structures through metallation and rearrangement reactions. st-andrews.ac.uk

In Cross-Coupling Chemistry (e.g., as a boronic acid derivative)

Phenol derivatives are frequently used in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While direct use of this compound in cross-coupling is not explicitly detailed, it can be converted into derivatives suitable for such reactions. For instance, phenols can be transformed into triflates or mesylates, which then participate in cross-coupling with various partners, including boronic acids and alkylsilicates. gelest.comnih.gov This approach allows for the introduction of the benzyloxy-trifluoromethylated phenyl motif into a wide array of molecular architectures.

Role in Reagent Design

The structural features of this compound and its derivatives are also exploited in the design of specialized chemical reagents.

Design of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide as a Selective Reagent

A notable application is in the design of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, a reagent developed for the selective editing of secondary amines. orgsyn.orgresearchgate.netresearchgate.net In this reagent, the trifluoromethyl group is incorporated to increase the rate of the initial substitution reaction. orgsyn.org The bulky N-pivaloyl substituent is designed to prevent unwanted side reactions, such as the N-acetylation of amines. orgsyn.org This reagent belongs to the N-(alkoxy)-N-(acyloxy)benzamide class of anomeric amides, which exhibit unique reactivity due to the electronic effects of the oxygen substituents on the nitrogen atom. orgsyn.orgresearchgate.netresearchgate.net This specialized reagent, often referred to as Levin's reagent, facilitates skeletal editing of molecules by enabling the direct deletion of nitrogen from secondary amines, forming a new carbon-carbon bond. enamine.net

Applications in Amine Functionalization and Nitrogen Deletion

The strategic modification of amine groups and the selective removal of nitrogen functionalities are pivotal transformations in organic synthesis, enabling the conversion of readily available amines into a diverse array of other functional groups. This field, often referred to as deaminative functionalization, provides synthetic chemists with powerful tools for molecular editing. These reactions typically proceed through the conversion of the amino group into a better leaving group, such as a diazonium salt or a pyridinium (B92312) salt, which can then be displaced by a variety of nucleophiles or participate in radical-based transformations.

While a broad spectrum of reagents and catalytic systems has been developed for these purposes, specific applications of This compound in direct amine functionalization or nitrogen deletion strategies are not extensively documented in scientific literature. The research in this area tends to focus on specialized reagents that can activate the C-N bond under mild conditions.

General strategies for deaminative functionalization often involve the in-situ generation of reactive intermediates from primary amines. These intermediates can then undergo reactions to form new carbon-carbon or carbon-heteroatom bonds. The development of methods that avoid the isolation of unstable intermediates, such as diazonium salts, is an ongoing area of research.

Below is a table summarizing common methods for deaminative functionalization, which provides a context for the types of transformations targeted in this field, although not directly involving the subject compound.

| Reaction Type | Reagent/Catalyst System | Functional Group Transformation |

| Deaminative Bromination | Anomeric Amide Reagents | Amine to Bromide |

| Deaminative Chlorination | Anomeric Amide Reagents | Amine to Chloride |

| Deaminative Iodination | Anomeric Amide Reagents | Amine to Iodide |

| Deaminative Thiolation | Anomeric Amide Reagents | Amine to Thioether |

| Deaminative Hydroxylation | Anomeric Amide Reagents | Amine to Alcohol |

| SNAr Deamination | Pyridinium Salts (Cornella) | Amine to various nucleophilic substitutions |

This table represents general methodologies in the field and does not imply the use of this compound.

Material Science Applications

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making fluorinated compounds highly valuable in material science. The trifluoromethyl group (-CF3), in particular, is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and surface energy of materials. While direct applications of This compound in material science are not widely reported, the structural motifs it contains—a trifluoromethyl group on a phenol backbone—are relevant to the synthesis of advanced polymers and functional materials. For instance, trifluoromethyl-substituted phenols are utilized as monomers or precursors in the creation of specialty polymers with desirable properties for electronics and coatings.

Research has shown that phenols containing trifluoromethyl groups can be precursors for polymers with low dielectric constants, which are crucial for applications in microelectronics to reduce signal delay and power consumption. For example, m-(trifluoromethyl)phenol has been used in the synthesis of modified cyanate (B1221674) ester resins to create materials with improved dielectric properties. The presence of the bulky and hydrophobic trifluoromethyl group can increase the free volume within the polymer matrix, contributing to a lower dielectric constant and reduced moisture absorption.

The benzyloxy group in This compound could serve as a protective group for the phenol functionality during polymerization or processing, which can be later removed to unmask the reactive hydroxyl group for further cross-linking or functionalization.

Utilization in Phthalocyanine (B1677752) Synthesis

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust dyes and pigments. Their unique electronic properties also make them suitable for applications in chemical sensors, nonlinear optics, and as photosensitizers in photodynamic therapy. The properties of phthalocyanine molecules can be finely tuned by introducing substituents onto their peripheral benzene (B151609) rings.

Phenolic precursors are commonly used to introduce aryloxy substituents onto the phthalocyanine core, which can enhance their solubility in organic solvents and modify their aggregation behavior and electronic properties. The synthesis typically involves the nucleophilic displacement of a nitro or halo group on a phthalonitrile (B49051) precursor with a phenoxide.

While the direct use of This compound to synthesize substituted phthalocyanines is not specifically detailed in the literature, the synthesis of phthalocyanines bearing structurally similar trifluoromethyl-substituted phenoxy groups has been reported. For example, copper(II) phthalocyanines containing a 4-(trifluoromethylthio)phenoxy group have been synthesized and characterized. rsc.org This indicates the feasibility of incorporating trifluoromethyl-containing phenoxy moieties into the phthalocyanine structure.

The general synthetic approach for aryloxy-substituted phthalocyanines is outlined below:

| Step | Description | Reactants |

| 1 | Nucleophilic Aromatic Substitution | Substituted Phthalonitrile, Substituted Phenol, Base (e.g., K2CO3) |

| 2 | Cyclotetramerization | Substituted Phthalonitrile derivative, Metal Salt (e.g., ZnCl2), High-boiling solvent |

This table outlines a general synthetic route and does not represent a specific reaction with this compound.

The incorporation of a trifluoromethyl group via a precursor like This compound would be expected to impart properties such as increased stability and altered electronic characteristics to the resulting phthalocyanine, potentially making it suitable for advanced material applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the electronic environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(benzyloxy)-4-(trifluoromethyl)phenol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group, the electron-donating hydroxyl and benzyloxy groups, and the aromatic ring currents.

The key proton signals can be assigned as follows:

Phenolic Proton (-OH): A broad singlet, typically appearing in the downfield region, whose exact chemical shift is sensitive to solvent, concentration, and temperature.

Benzylic Protons (-O-CH₂-Ph): A sharp singlet resulting from the two equivalent protons of the methylene (B1212753) bridge. Based on analogous structures like 1-(benzyloxy)-4-(trifluoromethyl)benzene (B1334653), this signal is predicted to appear around δ 5.1 ppm. rsc.org

Aromatic Protons (Benzylic Phenyl Group): The five protons of the unsubstituted phenyl ring of the benzyl (B1604629) group are expected to produce a complex multiplet in the range of δ 7.30-7.50 ppm. rsc.org

Aromatic Protons (Phenol Ring): The three protons on the substituted phenol (B47542) ring will exhibit characteristic splitting patterns due to spin-spin coupling. The proton at C5 (ortho to the -CF₃ group) is expected to be a doublet, the proton at C3 (ortho to the -OH and -OCH₂Ph groups) a doublet, and the proton at C6 (ortho to the -OH group) a doublet of doublets. Their chemical shifts will be in the aromatic region, generally between δ 6.9 and 7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 5.0-6.0) | Broad Singlet (br s) |

| -O-CH₂-Ph | ~5.1 | Singlet (s) |

| Benzylic Phenyl H's | 7.30 - 7.50 | Multiplet (m) |

| Phenol Ring H's | 6.90 - 7.50 | Multiplets (m) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound will be characterized by signals for the two aromatic rings, the benzylic methylene carbon, and the trifluoromethyl carbon.

Key features of the predicted ¹³C NMR spectrum include:

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). Its chemical shift is significantly influenced by the fluorine atoms, typically appearing around δ 124 ppm (q, J ≈ 272 Hz). rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce signals in the typical range of δ 110-160 ppm. The carbons directly attached to electronegative oxygen atoms (C2 and the benzylic C-ipso) will be shifted downfield. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet with a smaller coupling constant (²J_CF) compared to the CF₃ carbon itself. rsc.org

Benzylic Carbon (-O-CH₂-Ph): This aliphatic carbon signal is expected around δ 70 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CF₃ | ~124 | Quartet (q) |

| C-O (Phenol Ring) | ~150-160 | Singlet |

| C-CF₃ (Phenol Ring) | ~123 | Quartet (q) |

| Aromatic CHs | 110 - 130 | Singlets/Doublets (from long-range C-F coupling) |

| Aromatic C-ipso (Benzylic) | ~136 | Singlet |

| -O-CH₂-Ph | ~70 | Singlet |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive and specific technique for the analysis of fluorine-containing compounds. Since fluorine has a 100% natural abundance of the ¹⁹F isotope (spin I = ½), the technique provides clear, strong signals over a wide chemical shift range.

For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp signal.

Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and will produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. Based on data from similar compounds like 1-(benzyloxy)-4-(trifluoromethyl)benzene and 1-methoxy-4-(trifluoromethyl)benzene, this signal is predicted to appear at approximately δ -61.5 ppm relative to a CFCl₃ standard. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | ~ -61.5 | Singlet (s) |

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for a compound-specific reference standard. unsw.edu.au

To determine the purity of a sample of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard in a suitable deuterated solvent. The internal standard must have at least one signal that is well-resolved from any signals of the analyte. sigmaaldrich.com By comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., the benzylic -CH₂- singlet) with the integral of a known proton signal from the standard, the molar ratio can be calculated, and thus the purity of the analyte can be determined with high precision. bwise.kr Both ¹H qNMR and ¹⁹F qNMR are viable, with the latter offering excellent selectivity for fluorinated compounds. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) for Structural Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. This is crucial for confirming regiochemistry and stereochemistry.

For this compound, a NOESY experiment would be instrumental in confirming the substitution pattern on the phenol ring. A key expected correlation (cross-peak) would be between the protons of the benzylic methylene (-O-CH₂-Ph) group and the aromatic proton at the C3 position of the phenol ring. This spatial proximity confirms that the benzyloxy group is located at the C2 position, adjacent to the C3 proton. Other expected correlations would include those between the benzylic protons and the ortho-protons of their own phenyl ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Medium to weak bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Weak bands from the benzylic methylene group, appearing just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1610 cm⁻¹ region, indicative of the two benzene (B151609) rings.

C-F Stretches: Very strong and intense absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl group. These are often the most prominent peaks in the spectrum of a fluorinated compound.

C-O Stretches: Strong bands corresponding to the aryl-O-CH₂ (ether) and aryl-OH (phenol) C-O stretching vibrations, typically found in the 1200-1300 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic CH₂) | 2850 - 2960 | Weak |

| C=C Stretch (Aromatic) | 1450 - 1610 | Medium to Sharp |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

| C-O Stretch (Aryl Ether/Phenol) | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides insights into the π-electron system of the benzene rings.

The UV-Vis spectrum of a phenolic compound is characterized by absorption bands arising from π→π* transitions within the aromatic ring. Phenols typically display two primary absorption bands. researchgate.net For the parent phenol molecule in a neutral aqueous solution, these bands are observed at approximately 270 nm. bgu.ac.il The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax).

For this compound, the spectrum is expected to be influenced by both the benzyloxy and trifluoromethyl groups. The trifluoromethyl group, being an electron-withdrawing group, and the benzyloxy group can both modulate the energy of the electronic transitions. Based on data for related phenolic compounds, the expected absorption maxima would be in the range of 270-285 nm. bgu.ac.ilnih.gov

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

|---|

Note: This data is extrapolated from typical values for substituted phenols.

The UV-Vis spectrum of phenols is highly sensitive to pH. In a basic environment, the acidic phenolic proton is removed, forming a phenolate (B1203915) ion. This deprotonation leads to an increase in the electron-donating ability of the oxygen atom, resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum. bgu.ac.il

For this compound, the addition of a base would lead to the formation of the corresponding phenolate anion. This is expected to cause a significant red shift in the λmax, likely to a wavelength above 290 nm. This phenomenon is a characteristic feature used to confirm the presence of a phenolic hydroxyl group. bgu.ac.il The change in the absorption spectrum upon addition of an acid or base can be used to determine the pKa of the phenolic proton.

Table 2: Effect of pH on the UV-Vis Spectrum of Phenolic Compounds

| Form | pH Condition | Expected λmax Shift | Reason |

|---|---|---|---|

| Phenol | Acidic/Neutral | Shorter Wavelength | Neutral -OH group |

This table illustrates the general behavior of phenols in response to pH changes. bgu.ac.il

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (molecular formula: C₁₄H₁₁F₃O₂), the molecular ion peak (M⁺) would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. The theoretical exact mass of C₁₄H₁₁F₃O₂ is approximately 284.0711 g/mol .

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several key pathways based on the structure of the molecule:

Alpha-cleavage: The most prominent fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, this would involve the loss of the benzyl radical (•CH₂C₆H₅) to form a stable phenoxonium ion.

Loss of the Benzyloxy Group: Cleavage of the ether C-O bond could lead to the loss of a benzyloxy radical (•OCH₂C₆H₅).

Formation of the Tropylium (B1234903) Cation: The benzyl fragment (C₇H₇⁺) often rearranges to the very stable tropylium cation, which would be observed at m/z 91.

Loss of Trifluoromethyl Group: Fragmentation involving the loss of the •CF₃ radical is also a possibility.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Formula of Fragment |

|---|---|---|

| 284 | Molecular Ion [M]⁺ | [C₁₄H₁₁F₃O₂]⁺ |

| 193 | [M - C₇H₇]⁺ | [C₇H₄F₃O₂]⁺ |

Note: These predictions are based on established fragmentation patterns for aromatic ethers and trifluoromethyl-substituted compounds. docbrown.infolibretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. youtube.com While this compound itself is not a radical, its corresponding phenoxyl radical can be generated through oxidation (e.g., chemical or electrochemical oxidation).

The study of this phenoxyl radical by EPR spectroscopy would provide information about the distribution of the unpaired electron spin density within the molecule. The EPR spectrum would be characterized by its g-value and hyperfine coupling constants.

The unpaired electron would primarily be localized on the oxygen atom but would also be delocalized over the aromatic ring. This delocalization would lead to hyperfine coupling with the magnetic nuclei in the molecule, namely the protons (¹H) on the aromatic ring and the fluorine atoms (¹⁹F) of the trifluoromethyl group. The fluorine nuclei (I=1/2) are expected to produce significant hyperfine splitting. The resulting EPR spectrum would be a complex pattern of lines from which the hyperfine coupling constants could be extracted, providing a detailed map of the electron spin distribution. Spin trapping techniques could also be employed to study short-lived radical intermediates. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) to achieve a balance of accuracy and computational cost. nih.govmdpi.com

Structural and Energetic Analyses

A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles for 2-(Benzyloxy)-4-(trifluoromethyl)phenol. Such calculations on related phenol (B47542) or benzyloxy-containing compounds have shown good agreement between theoretical and experimental values derived from X-ray crystallography. nih.govnih.gov Energetic analyses would provide information on the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For a molecule like this compound, FMO analysis would identify the regions most susceptible to nucleophilic and electrophilic attack by mapping the distribution of these orbitals across the molecule. In similar aromatic compounds, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO distribution can be influenced by electron-withdrawing groups. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. wolfram.com Color-coding is used to represent different potential values: red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue shows electron-poor, positive potential areas (prone to nucleophilic attack). Green represents neutral potential zones. researchgate.netresearchgate.net For this compound, an MEP map would likely highlight a negative potential around the phenolic oxygen atom and a positive potential around the acidic hydrogen of the hydroxyl group.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This provides a deep understanding of the reaction's feasibility (thermodynamics) and speed (kinetics). For instance, studies on the trifluoromethylation of phenol derivatives have proposed mechanisms involving phenoxy radical intermediates. researchgate.net Computational modeling could validate such pathways and precisely calculate the activation energies for each step.

Hydrogen Atom Transfer (HAT) Mechanism Investigation

HAT is a key reaction mechanism involving the transfer of a hydrogen atom (a proton and an electron). mdpi.com It is particularly relevant for phenols, which can act as hydrogen donors. Computational studies can model HAT reactions by calculating the bond dissociation energies (BDEs) of the relevant C-H or O-H bonds. A favorable HAT process is driven by the formation of a more stable radical. mdpi.com Investigations into reactions of similar structures, such as the functionalization of N-(benzyloxy)phthalimides, have been shown to proceed via HAT mechanisms. rsc.org

Deuterium Labeling Studies in Conjunction with Computational Modeling

Deuterium labeling is an experimental technique used to trace the pathways of atoms during a reaction. When combined with computational modeling, it becomes a powerful tool for elucidating complex reaction mechanisms and stereochemical outcomes. For example, labeling studies have been used to determine the stereochemistry of palladium-catalyzed cyclization in o-allylphenols. nih.gov If this compound were to undergo a reaction involving hydrogen transfer, computational modeling of the reaction with deuterated analogues could predict the kinetic isotope effect and help confirm the proposed mechanism.

Synthesis and Investigation of Derivatives of 2 Benzyloxy 4 Trifluoromethyl Phenol

Derivatives Modified at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification due to its reactivity. Etherification and esterification are common strategies to mask this polar group, thereby altering the molecule's solubility and reactivity, or to introduce new functional moieties.